4-(3-methylbutyl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
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Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: 4-(3-methylbutyl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
Structure: !Compound Structure)
Classification: It belongs to the quinazoline family, characterized by a fused pyrimidine and benzene ring system.
Preparation Methods
a. Synthetic Routes: Several synthetic routes exist for this compound. Notably:
Ionic Liquid Catalysis: Researchers have efficiently synthesized quinazoline-2,4(1H,3H)-diones from CO₂ and 2-aminobenzonitriles using ionic liquids as both solvent and catalyst. This green approach yields high product yields.
Water-Based Synthesis: Quinazoline-2,4(1H,3H)-diones can also be synthesized efficiently in water without any catalyst, providing excellent yields.
b. Industrial Production: While industrial-scale production methods are not widely documented, the efficient synthetic routes mentioned above could be adapted for large-scale manufacturing.
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: Oxidative processes can modify its functional groups.
Reduction: Reduction reactions may alter its nitrogen-containing moieties.
Substitution: Substituents can be introduced at different positions.
Common Reagents: Reagents like hydrazine, hydrogen peroxide, and metal catalysts play key roles.
Major Products: These reactions yield quinazoline-2,4(1H,3H)-diones with diverse substituents.
Scientific Research Applications
a. Medicinal Chemistry:
Anticancer Properties: Quinazoline derivatives exhibit potential anticancer activity by targeting specific kinases.
Anti-inflammatory Effects: Some analogs show anti-inflammatory properties.
Antimicrobial Activity: Researchers explore their use against bacterial and fungal infections.
Materials Science: Quinazolines find applications in organic electronics and materials.
Agrochemicals: Some derivatives act as herbicides or fungicides.
Mechanism of Action
The exact mechanism remains an active area of research. it likely involves interactions with cellular targets, affecting signaling pathways or enzyme activity.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, quinazoline-based structures are abundant. Researchers often compare their properties to related heterocyclic compounds.
Properties
Molecular Formula |
C20H23N5O3S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
4-(3-methylbutyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C20H23N5O3S/c1-12(2)9-11-24-17(27)14-6-4-5-7-15(14)25-16(26)8-10-20(24,25)18(28)21-19-23-22-13(3)29-19/h4-7,12H,8-11H2,1-3H3,(H,21,23,28) |
InChI Key |
UHRATFNBLWJRPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3CCC(C)C |
Origin of Product |
United States |
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